Dmab-anabaseine dihydrochloride

Descripción general

Descripción

Métodos De Preparación

La síntesis del dihidrocloruro de DMAB-anabaseína implica la reacción de la anabaseína con el 4-dimetilaminobenzaldehído. La reacción se realiza normalmente en un disolvente orgánico como el etanol o el metanol bajo condiciones de reflujo. El producto se purifica entonces por recristalización o cromatografía para obtener la sal de dihidrocloruro .

Análisis De Reacciones Químicas

El dihidrocloruro de DMAB-anabaseína se somete a diversas reacciones químicas, entre ellas:

Oxidación: Este compuesto puede oxidarse utilizando agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.

Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir en los átomos de nitrógeno, donde se pueden utilizar reactivos como los haluros de alquilo para introducir diferentes sustituyentes.

Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y de los reactivos utilizados. Por ejemplo, la oxidación puede producir los correspondientes N-óxidos, mientras que la reducción puede llevar a la formación de aminas reducidas.

Aplicaciones Científicas De Investigación

Scientific Research Applications

DMAB-anabaseine dihydrochloride has a variety of applications in scientific research:

Neuroscience

- Cognitive Enhancement : The compound is studied for its potential to improve memory and cognitive functions in models of Alzheimer's disease and schizophrenia. Research indicates that it may enhance long-term memory in animal models by modulating α7 nAChRs .

Pharmacological Studies

- Receptor Interaction Studies : It serves as a model compound to explore the behavior of nicotinic acetylcholine receptors and their interactions with other ligands . This includes evaluating the effects on neurotransmitter release and synaptic plasticity.

Therapeutic Potential

- Cognitive Disorders : Investigated for its therapeutic potential in treating cognitive impairments associated with schizophrenia and Alzheimer's disease . Studies suggest that selective α7 nAChR agonists like DMAB-anabaseine could be promising candidates for drug development targeting these conditions.

Biochemical Pathways

- Neuronal Signaling : this compound is utilized to study the biochemical pathways related to neuronal signaling and receptor modulation, providing insights into the mechanisms underlying various neurological disorders .

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Cognitive Enhancement | Improves long-term memory in animal models. |

| Receptor Modulation | Acts as a partial agonist at α7 nAChRs; antagonist at α4β2 nAChRs. |

| Therapeutic Applications | Potential treatment for cognitive disorders like Alzheimer's and schizophrenia. |

| Interaction Studies | Used to study interaction dynamics with various ligands at nicotinic receptors. |

Table 2: Comparison of Receptor Affinities

| Compound | Receptor Type | Binding Affinity (K_i) |

|---|---|---|

| This compound | α7 nAChR | High affinity |

| This compound | α4β2 nAChR | Lower affinity |

| Nicotine | α7 nAChR | Reference standard |

Case Study 1: Cognitive Enhancement in Animal Models

In a study involving aged rats, DMAB-anabaseine was administered to evaluate its effects on memory retention. Results indicated significant improvements in performance on spatial memory tasks compared to control groups, suggesting its potential utility in age-related cognitive decline .

Case Study 2: Neuroprotective Effects

Research demonstrated that DMAB-anabaseine protects against neurodegeneration induced by amyloid-beta peptides, a hallmark of Alzheimer's disease pathology. The compound's ability to modulate nAChR activity contributed to reduced neuronal apoptosis .

Mecanismo De Acción

El dihidrocloruro de DMAB-anabaseína ejerce sus efectos actuando como un agonista parcial en los receptores neuronales de acetilcolina nicotínicos que contienen α7 y como un antagonista en los receptores α4β2 y otros nicotínicos . Esta doble acción modula la actividad de estos receptores, lo que lleva a una mejora de las funciones cognitivas y a una mejor memoria a largo plazo . La interacción del compuesto con estos receptores implica la unión a los sitios receptores, provocando cambios conformacionales que afectan a la actividad del canal iónico y a la liberación de neurotransmisores .

Comparación Con Compuestos Similares

El dihidrocloruro de DMAB-anabaseína es similar a otros moduladores de receptores nicotínicos, como:

Anabaseína: El compuesto padre del que se deriva el dihidrocloruro de DMAB-anabaseína.

DMXBA (GTS-21): Un derivado sintético de la anabaseína que se ha estudiado por sus efectos de mejora de la cognición y sus posibles aplicaciones terapéuticas.

El dihidrocloruro de DMAB-anabaseína es único en su actividad específica de agonista parcial en los receptores α7 y su actividad antagonista en los receptores α4β2, lo que contribuye a sus distintos efectos farmacológicos .

Actividad Biológica

Overview

Dmab-anabaseine dihydrochloride, a synthetic derivative of anabaseine, primarily functions as a partial agonist at α7-containing neuronal nicotinic acetylcholine receptors (nAChRs) and acts as an antagonist at α4β2 nAChRs. This compound has garnered attention for its potential therapeutic applications in cognitive disorders, including Alzheimer's disease and schizophrenia.

Target Receptors

- α7 nAChRs : this compound selectively binds to and activates these receptors, which are crucial for neurotransmission and cognitive function.

- α4β2 nAChRs : It inhibits these receptors, contributing to its antagonistic effects.

Biochemical Pathways

The interaction with α7 nAChRs suggests that Dmab-anabaseine may influence several biochemical pathways related to:

- Neurotransmission

- Cognitive enhancement

- Memory improvement

Biological Activity

This compound has demonstrated various biological activities in research studies:

Research Findings

- Cognitive Effects in Animal Models

-

Receptor Binding Studies

- The compound effectively displaces isotopic binding of (-)-cytisine and α-bungarotoxin to rat brain membranes, indicating a high affinity for α7 nAChRs .

- It has been shown to inhibit α7 nAChR activity when expressed in heterologous systems like Xenopus oocytes, confirming its role as a competitive antagonist at certain concentrations .

- Comparative Studies

Case Studies

Several studies have highlighted the efficacy of Dmab-anabaseine in various experimental settings:

- Study on Cognitive Disorders : A research project investigated the effects of Dmab-anabaseine on cognitive function in a mouse model of Alzheimer's disease. Results indicated significant improvements in memory retention and learning capabilities compared to control groups .

- Antagonistic Effects on α4β2 Receptors : Another study assessed the compound's antagonistic effects on α4β2 receptors, revealing its potential to modulate synaptic transmission and impact neurological conditions characterized by dysregulated cholinergic signaling .

Propiedades

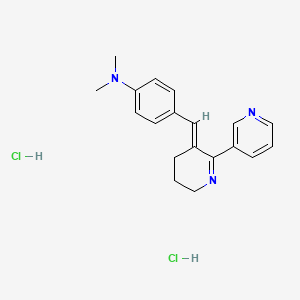

IUPAC Name |

N,N-dimethyl-4-[(E)-(6-pyridin-3-yl-3,4-dihydro-2H-pyridin-5-ylidene)methyl]aniline;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3.2ClH/c1-22(2)18-9-7-15(8-10-18)13-16-5-4-12-21-19(16)17-6-3-11-20-14-17;;/h3,6-11,13-14H,4-5,12H2,1-2H3;2*1H/b16-13+;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHCNEWWWKHBASC-YNHPUKFJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=C2CCCN=C2C3=CN=CC=C3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C=C/2\CCCN=C2C3=CN=CC=C3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.